
Methyl 7-(dimethylamino)-4-oxo-1,4-dihydroquinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-(dimethylamino)-4-hydroxy-2-quinolinecarboxylate is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a dimethylamino group, a hydroxy group, and a carboxylate ester. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(dimethylamino)-4-hydroxy-2-quinolinecarboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the Skraup reaction, which is a classic method for assembling the quinoline ring. This reaction involves the cyclization of aniline derivatives with glycerol and sulfuric acid, often modified by using α,β-unsaturated carbonyl compounds like crotonaldehyde .
Another approach is the Doebner-Miller synthesis, which uses a separately prepared α,β-unsaturated carbonyl compound instead of glycerol and sulfuric acid . The reaction of 4-chloro-6,7-dimethoxyquinoline with dimethylamine in dimethylformamide (DMF) under heating conditions can yield the desired dimethylamino-substituted quinoline .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids (e.g., AlCl3, ZnCl2) and homogeneous catalysts like trifluoroacetic acid (TFA) are often employed to improve reaction efficiency .
化学反应分析
Types of Reactions
Methyl 7-(dimethylamino)-4-hydroxy-2-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, often facilitated by reagents like dimethylamine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Dimethylamine in DMF under heating conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Methyl 7-(dimethylamino)-4-hydroxy-2-quinolinecarboxylate has a wide range of applications in scientific research:
作用机制
The mechanism of action of Methyl 7-(dimethylamino)-4-hydroxy-2-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a metal ionophore, facilitating the transport of metal ions across cell membranes . This property is particularly useful in medicinal chemistry, where it can disrupt metal ion homeostasis in pathogens or cancer cells, leading to their death .
相似化合物的比较
Similar Compounds
4-Dimethylaminoquinoline: Shares the dimethylamino group but lacks the hydroxy and carboxylate ester groups.
6-Dimethylaminoquinolin-4-ol: Similar structure but with different substitution patterns.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Uniqueness
Methyl 7-(dimethylamino)-4-hydroxy-2-quinolinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dimethylamino and hydroxy groups enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic and medicinal chemistry .
属性
CAS 编号 |
791835-62-6 |
|---|---|
分子式 |
C13H14N2O3 |
分子量 |
246.26 g/mol |
IUPAC 名称 |
methyl 7-(dimethylamino)-4-oxo-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-15(2)8-4-5-9-10(6-8)14-11(7-12(9)16)13(17)18-3/h4-7H,1-3H3,(H,14,16) |
InChI 键 |
OTZCAYAVOZEEMF-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC2=C(C=C1)C(=O)C=C(N2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


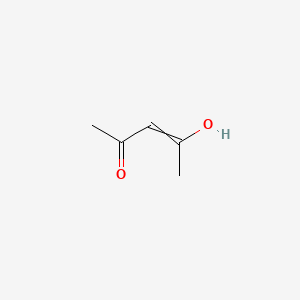

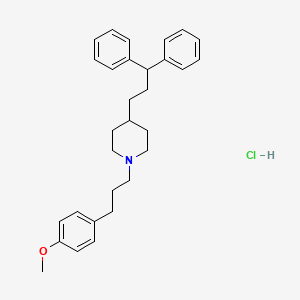
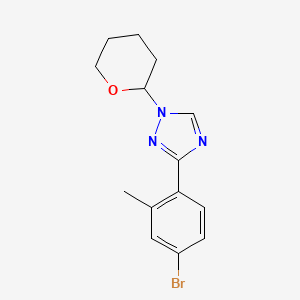
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13922829.png)
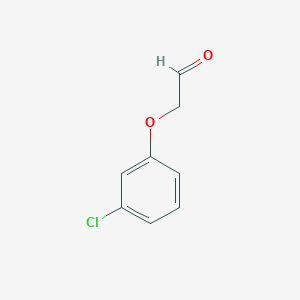
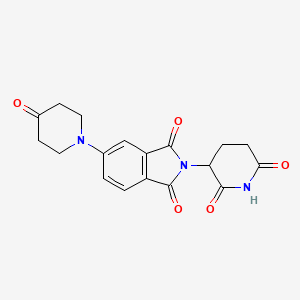

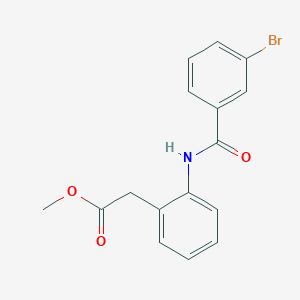
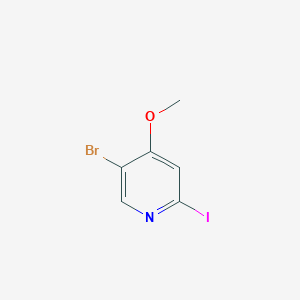
![2'-Fluoro-5'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13922876.png)
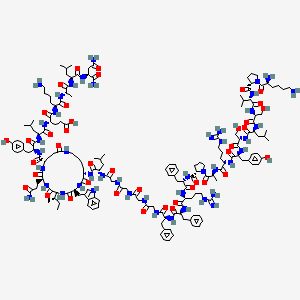
![5-[2-(Benzyloxy)phenyl]indoline](/img/structure/B13922896.png)

